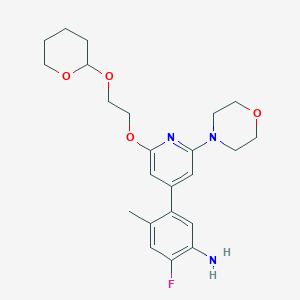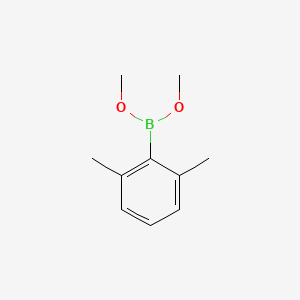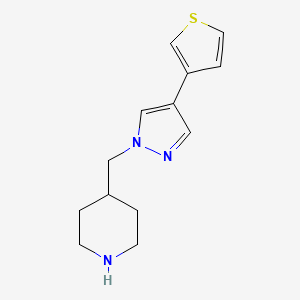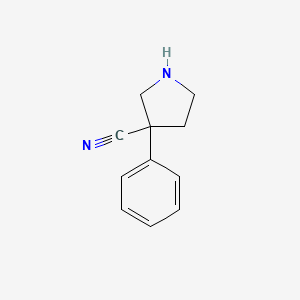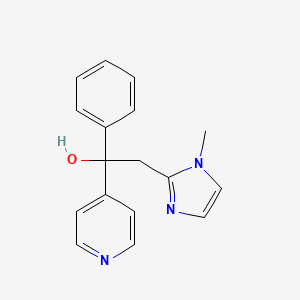![molecular formula C13H13ClN2O3S B13363238 (2E)-3-{4-chloro-3-[(propanoylcarbamothioyl)amino]phenyl}prop-2-enoic acid](/img/structure/B13363238.png)
(2E)-3-{4-chloro-3-[(propanoylcarbamothioyl)amino]phenyl}prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(4-chloro-3-{[(propionylamino)carbothioyl]amino}phenyl)-2-propenoic acid: is an organic compound characterized by its unique structure, which includes a chloro-substituted phenyl ring and a propenoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-chloro-3-{[(propionylamino)carbothioyl]amino}phenyl)-2-propenoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 4-chloroaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Acylation: The amino group is acylated with propionyl chloride to form the propionylamino derivative.
Thioamide Formation: The propionylamino derivative reacts with thiourea to form the carbothioylamino group.
Aldol Condensation: Finally, the compound undergoes aldol condensation with cinnamic acid to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-3-(4-chloro-3-{[(propionylamino)carbothioyl]amino}phenyl)-2-propenoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or thiol in a polar solvent like ethanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varying functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in organic synthesis.
Biology
In biological research, (2E)-3-(4-chloro-3-{[(propionylamino)carbothioyl]amino}phenyl)-2-propenoic acid is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may act as an anti-inflammatory or anticancer agent due to its ability to modulate specific biological pathways.
Industry
Industrially, this compound can be used in the production of specialty chemicals, including pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.
Wirkmechanismus
The mechanism of action of (2E)-3-(4-chloro-3-{[(propionylamino)carbothioyl]amino}phenyl)-2-propenoic acid involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. This inhibition can lead to downstream effects on cellular pathways, ultimately influencing biological processes such as inflammation or cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2E)-3-(4-chloro-3-{[(acetylamino)carbothioyl]amino}phenyl)-2-propenoic acid
- (2E)-3-(4-chloro-3-{[(butyryl-amino)carbothioyl]amino}phenyl)-2-propenoic acid
- (2E)-3-(4-chloro-3-{[(benzoylamino)carbothioyl]amino}phenyl)-2-propenoic acid
Uniqueness
The uniqueness of (2E)-3-(4-chloro-3-{[(propionylamino)carbothioyl]amino}phenyl)-2-propenoic acid lies in its specific propionylamino and carbothioyl functional groups. These groups confer distinct chemical reactivity and biological activity compared to similar compounds with different acyl or thioamide groups. This makes it a valuable compound for targeted research and applications.
Eigenschaften
Molekularformel |
C13H13ClN2O3S |
|---|---|
Molekulargewicht |
312.77 g/mol |
IUPAC-Name |
(E)-3-[4-chloro-3-(propanoylcarbamothioylamino)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C13H13ClN2O3S/c1-2-11(17)16-13(20)15-10-7-8(3-5-9(10)14)4-6-12(18)19/h3-7H,2H2,1H3,(H,18,19)(H2,15,16,17,20)/b6-4+ |
InChI-Schlüssel |
NRBLZYRFIBBMLH-GQCTYLIASA-N |
Isomerische SMILES |
CCC(=O)NC(=S)NC1=C(C=CC(=C1)/C=C/C(=O)O)Cl |
Kanonische SMILES |
CCC(=O)NC(=S)NC1=C(C=CC(=C1)C=CC(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


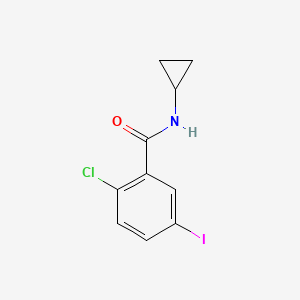
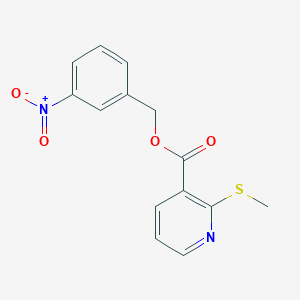
![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(2,3,4-trifluorophenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363178.png)
![N-[4-(furan-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B13363179.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(pyridin-3-yl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13363186.png)
![(3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol](/img/structure/B13363189.png)
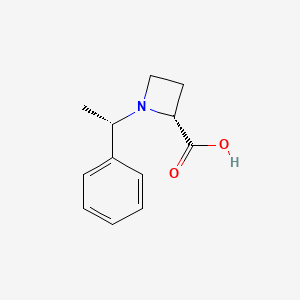
![2-((4-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B13363204.png)
